molecular formula C20H24N2O B1591869 N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide CAS No. 172733-78-7

N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide

Cat. No. B1591869
M. Wt: 308.4 g/mol
InChI Key: JZIHXLNGPVLLDT-UHFFFAOYSA-N
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Description

N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide, also known as BPAP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1970s and has since been studied for its potential use in the treatment of various neurological disorders. In

Scientific Research Applications

Antitumor Activity

N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide derivatives have been extensively studied for their potential in anticancer therapies. The structure of N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide is often modified to explore its interaction with various cancer cell lines. For instance, a series of these derivatives bearing different heterocyclic ring systems have shown significant antitumor activity against human tumor cell lines derived from multiple neoplastic diseases (Yurttaş, Tay, & Demirayak, 2015). Similarly, other studies have synthesized novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which demonstrated potent antiproliferative activity against human cervical and lung cancer cell lines (Wu et al., 2017).

Enzyme Inhibition

These compounds have also been explored for their inhibitory effects on various enzymes. A study synthesized N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives and evaluated them against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The results showed promising activity, indicating the potential of these derivatives as enzyme inhibitors (Khalid et al., 2014).

Analgesic Properties

Some derivatives of N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide have been synthesized and studied for their potential analgesic activities. Compounds were tested against thermal, mechanical, and chemical nociceptive stimuli, showing significant reduction in pain responses, which suggests their utility in pain management (Kaplancıklı et al., 2012).

Antimicrobial Activity

The potential of N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide derivatives as antimicrobial agents has also been explored. Studies synthesized various derivatives and tested their antimicrobial activity against a range of bacterial strains. Results from these studies indicated significant activity, suggesting these compounds as potential antimicrobial agents (Fahim & Ismael, 2019).

properties

IUPAC Name

N-(1-benzyl-4-phenylpiperidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-17(23)21-20(19-10-6-3-7-11-19)12-14-22(15-13-20)16-18-8-4-2-5-9-18/h2-11H,12-16H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIHXLNGPVLLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596930
Record name N-(1-Benzyl-4-phenylpiperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide

CAS RN

172733-78-7
Record name N-[4-Phenyl-1-(phenylmethyl)-4-piperidinyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172733-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Benzyl-4-phenylpiperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-[4-phenyl-1-(phenylmethyl)-4-piperidinyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HD Tagad, Y Hamada, JT Nguyen, K Hidaka… - Bioorganic & medicinal …, 2011 - Elsevier
Previously, we reported potent pentapeptidic BACE1 inhibitors with the hydroxymethylcarbonyl isostere as a substrate transition-state mimic. To improve the in vitro potency, we further …
Number of citations: 22 www.sciencedirect.com

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